molecular formula C13H12S2 B14302640 2-(Benzylsulfanyl)benzene-1-thiol CAS No. 116089-38-4

2-(Benzylsulfanyl)benzene-1-thiol

Cat. No.: B14302640
CAS No.: 116089-38-4
M. Wt: 232.4 g/mol
InChI Key: XYYNELMNALXEMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Benzylsulfanyl)benzene-1-thiol is an organic compound that features a benzene ring substituted with a benzylsulfanyl group and a thiol group. This compound is part of the broader class of benzene derivatives, which are known for their diverse chemical properties and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzylsulfanyl)benzene-1-thiol typically involves the nucleophilic substitution reaction of benzyl halides with thiols. One common method is the reaction of benzyl chloride with thiophenol in the presence of a base such as sodium hydroxide. The reaction proceeds via the formation of a thiolate anion, which then attacks the benzyl chloride to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(Benzylsulfanyl)benzene-1-thiol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Disulfides and sulfonic acids.

    Reduction: Benzylsulfanylbenzene.

    Substitution: Various substituted benzene derivatives depending on the nucleophile used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(Benzylsulfanyl)benzene-1-thiol involves its interaction with various molecular targets. The thiol group can form covalent bonds with proteins and enzymes, altering their function. This interaction can lead to the inhibition of microbial growth or modulation of biological pathways involved in inflammation and oxidative stress .

Comparison with Similar Compounds

Similar Compounds

    Thiophenol: Contains a thiol group attached directly to a benzene ring.

    Benzylthiol: Features a thiol group attached to a benzyl group.

    Benzylsulfanylbenzene: Lacks the thiol group but has a similar benzylsulfanyl structure.

Uniqueness

2-(Benzylsulfanyl)benzene-1-thiol is unique due to the presence of both a benzylsulfanyl group and a thiol group on the benzene ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications .

Properties

CAS No.

116089-38-4

Molecular Formula

C13H12S2

Molecular Weight

232.4 g/mol

IUPAC Name

2-benzylsulfanylbenzenethiol

InChI

InChI=1S/C13H12S2/c14-12-8-4-5-9-13(12)15-10-11-6-2-1-3-7-11/h1-9,14H,10H2

InChI Key

XYYNELMNALXEMP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CSC2=CC=CC=C2S

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.